molecular formula C23H30N4O2S B2572972 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 921893-70-1

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2572972
CAS RN: 921893-70-1
M. Wt: 426.58
InChI Key: PMRSUVFBYXVOGY-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Anxiolytic Efficacy

Research has demonstrated the potential of certain compounds acting as serotonin reuptake inhibitors and 5-HT1A/1B autoreceptor antagonists in providing fast-acting antidepressant and anxiolytic effects. For instance, a novel compound, SB-649915, has been shown to behave as an antagonist at both 5-HT1A and 5-HT1B receptors in vitro and in vivo, suggesting its utility in fast-acting antidepressant activity due to this particular pharmacological profile (Watson & Dawson, 2007). This could imply that similar compounds, potentially including N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, might offer new avenues for the development of antidepressant and anxiolytic therapies.

Pharmacological Profile and Analytical Methods

The pharmacological characterization and analytical methods for studying compounds like Bilastine, a new generation antihistamine, highlight the importance of understanding the chemistry, pharmacokinetics, and pharmacodynamics of novel compounds. Such research outlines the foundation for analyzing similar complex molecules, providing a guideline for their study and potential therapeutic applications (Sharma et al., 2021).

Dopamine D2 Receptor Ligands

Dopamine D2 receptor ligands have significant implications in treating neuropsychiatric disorders. The typical pharmacophore with high D2R affinity includes aromatic moiety, cyclic amine, and lipophilic fragment, indicating the potential therapeutic utility of compounds with similar structures in schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

Chemical Structure and Carcinogenic Potential

The study of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl underscores the significance of chemical structure in determining a compound's biological activity and potential carcinogenicity. This research could inform safety assessments and regulatory considerations for new compounds, including N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, especially in the context of drug development and environmental health (Ashby et al., 1978).

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-26-12-9-18-14-17(7-8-20(18)26)21(27-10-3-2-4-11-27)16-25-23(29)22(28)24-15-19-6-5-13-30-19/h5-8,13-14,21H,2-4,9-12,15-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRSUVFBYXVOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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